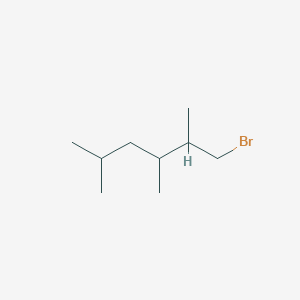

1-Bromo-2,3,5-trimethylhexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

1-bromo-2,3,5-trimethylhexane |

InChI |

InChI=1S/C9H19Br/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6H2,1-4H3 |

InChI Key |

SEXMTEGWXFYKHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)CBr |

Origin of Product |

United States |

Chemical and Physical Properties of 1 Bromo 2,3,5 Trimethylhexane

1-Bromo-2,3,5-trimethylhexane is a primary alkyl bromide with the chemical formula C9H19Br. Its structure consists of a hexane (B92381) backbone with methyl groups at positions 2, 3, and 5, and a bromine atom attached to the first carbon. While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from the general characteristics of its isomers and other branched alkyl halides.

Interactive Data Table: Predicted and Known Properties of this compound and Its Isomers

| Property | This compound | 1-Bromo-2,4,4-trimethylhexane | 1-Bromo-2,2,5-trimethylhexane |

| CAS Number | 1849391-72-5 ambeed.com | 39939-99-8 | 1466562-36-6 |

| Molecular Formula | C9H19Br smolecule.com | C9H19Br smolecule.com | C9H19Br |

| Molecular Weight | 207.15 g/mol smolecule.com | 207.15 g/mol smolecule.com | 207.15 g/mol |

| Boiling Point | Data not available | Data not available | Data not available |

| Reactivity Notes | Primary bromide with branching at C2, C3, and C5. Expected to undergo SN2 reactions, but at a slower rate due to steric hindrance. libretexts.orglibretexts.org | Primary bromide with gem-dimethyl groups at C4. The steric bulk influences its reactivity. smolecule.com | Primary bromide with gem-dimethyl groups at C2, creating a neopentyl-like structure which significantly hinders SN2 reactions. masterorganicchemistry.com |

Note: The table includes data for isomeric compounds to provide context due to the limited specific data for this compound.

Reactivity and Mechanistic Studies of 1 Bromo 2,3,5 Trimethylhexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-Bromo-2,3,5-trimethylhexane involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The steric and electronic environment of the carbon-bromine bond dictates whether the reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) mechanism.

Investigation of SN1 Reaction Pathways and Carbocation Intermediates

While this compound is a primary alkyl halide, which typically disfavors the SN1 pathway due to the instability of primary carbocations, its branched structure introduces the possibility of carbocation rearrangements. chadsprep.comyoutube.comlibretexts.org The SN1 mechanism is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents, which can stabilize the resulting carbocation. libretexts.orgorganicchemistrytutor.com

The initial carbocation formed from this compound would be a primary carbocation. However, this highly unstable intermediate can undergo a rapid 1,2-hydride or 1,2-methyl shift to form a more stable secondary or tertiary carbocation. youtube.comlibretexts.org Specifically, a hydride shift from the adjacent tertiary carbon (C2) would lead to a more stable tertiary carbocation. This rearrangement is a key feature of the SN1 pathway for this substrate.

Hypothetical Data Table 1: Relative Rates of Solvolysis for Branched Alkyl Bromides in Ethanol (Illustrative)

| Compound | Substrate Type | Relative Rate (SN1) | Major Carbocation Intermediate |

| 1-Bromobutane | Primary | 1 | Primary |

| 2-Bromobutane | Secondary | 12 | Secondary |

| 2-Bromo-2-methylpropane | Tertiary | 1,200,000 | Tertiary |

| This compound | Primary (rearranging) | ~50 | Tertiary (after rearrangement) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend in reactivity based on carbocation stability.

Investigation of SN2 Reaction Pathways and Transition State Characterization

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. nih.gov The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. wikipedia.org This mechanism is highly sensitive to steric hindrance at the reaction center. unizin.orglabster.comlibretexts.org

For this compound, the carbon atom bonded to the bromine is a primary carbon, which would typically suggest a favorable SN2 pathway. pressbooks.pub However, the presence of a methyl group at the adjacent C2 position and further branching down the chain introduces significant steric hindrance. This steric bulk impedes the backside attack of the nucleophile, making the formation of the pentacoordinate transition state energetically unfavorable. unizin.orglabster.comlibretexts.org

The transition state in an SN2 reaction of this compound would involve the incoming nucleophile and the departing bromide ion partially bonded to the primary carbon, with the three other substituents (two hydrogens and the rest of the alkyl chain) in a trigonal planar arrangement. The steric clash between the nucleophile and the bulky alkyl group would raise the energy of this transition state, thereby slowing down the reaction rate significantly. unizin.org

Hypothetical Data Table 2: Relative Reaction Rates for SN2 Reactions with Sodium Iodide in Acetone (Illustrative)

| Compound | Substrate Type | Relative Rate (SN2) |

| 1-Bromobutane | Primary | 1.0 |

| 2-Bromobutane | Secondary | 0.02 |

| 1-Bromo-2-methylpropane | Primary (branched) | 0.0001 |

| This compound | Primary (highly branched) | ~0.00005 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend in reactivity based on steric hindrance.

Elimination Reactions

Elimination reactions of this compound result in the formation of alkenes through the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.orgsmore.com

E1 Reaction Mechanisms and Product Distribution

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. reddit.com Therefore, it is also favored by weak bases and polar protic solvents. The rate of the E1 reaction is dependent only on the concentration of the substrate. reddit.com

For this compound, the formation of the initial primary carbocation is the rate-determining step. This carbocation can then rearrange to a more stable tertiary carbocation. The final step involves a base (often the solvent) abstracting a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. wikipedia.orgchemistnotes.comchemistrysteps.com In the case of the rearranged tertiary carbocation from this compound, there are multiple adjacent protons that can be removed, leading to a mixture of alkene products. The major product would be the most stable, most highly substituted alkene.

Hypothetical Data Table 3: Predicted Product Distribution for the E1 Reaction of this compound in Ethanol (Illustrative)

| Product Name | Alkene Substitution | Predicted % Yield |

| 2,3,5-Trimethylhex-2-ene | Tetrasubstituted | ~75% (Major) |

| 2,3,5-Trimethylhex-1-ene | Disubstituted | ~25% (Minor) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected product distribution based on Zaitsev's rule.

E2 Reaction Mechanisms

The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. chadsprep.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. chadsprep.com This mechanism is favored by strong, bulky bases. chemistnotes.comchemistrysteps.com

The regioselectivity of the E2 reaction can be influenced by the steric bulk of the base. With a small, strong base (e.g., sodium ethoxide), the reaction will generally follow Zaitsev's rule, leading to the more substituted alkene. wikipedia.orgchemistnotes.comchemistrysteps.com However, with a sterically hindered base (e.g., potassium tert-butoxide), the reaction will favor the formation of the less substituted alkene, a phenomenon known as the Hofmann rule. chemistnotes.comchemistrysteps.commasterorganicchemistry.com This is because the bulky base has easier access to the less sterically hindered protons on the less substituted carbon.

For this compound, an E2 reaction with a bulky base would likely lead to the formation of 2,3,5-trimethylhex-1-ene as the major product.

Hypothetical Data Table 4: Predicted Product Distribution for the E2 Reaction of this compound with Different Bases (Illustrative)

| Base | Predicted Major Product | Predicted Minor Product |

| Sodium Ethoxide (small base) | 2,3,5-Trimethylhex-2-ene (Zaitsev) | 2,3,5-Trimethylhex-1-ene (Hofmann) |

| Potassium tert-Butoxide (bulky base) | 2,3,5-Trimethylhex-1-ene (Hofmann) | 2,3,5-Trimethylhex-2-ene (Zaitsev) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the effect of base size on the product distribution in an E2 reaction.

Regioselectivity and Zaitsev's Rule Considerations

The E2 elimination of this compound can theoretically yield three different alkenes, as there are hydrogens on three different β-carbons (C2, C3, and the methyl group at C2). According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. msu.edulibretexts.org The stability of the resulting alkene is the primary driving force. For this compound, the potential elimination products are 2,3,5-trimethyl-1-hexene, 2,3,5-trimethyl-2-hexene, and 2,5-dimethyl-3-methylenehexane.

However, the application of Zaitsev's rule is not always straightforward and can be influenced by the steric bulk of the base used. libretexts.org With a sterically hindered base, such as potassium tert-butoxide, the kinetically favored product is often the one resulting from the removal of the least sterically hindered proton (Hofmann's rule). In the case of this compound, the protons on the C1-methyl group are the most accessible.

A related compound, 3-chloro-2,3,5-trimethylhexane, is predicted to yield 2,3,5-trimethyl-2-hexene as the major product of elimination, consistent with Zaitsev's rule. openstax.orglibretexts.orglibretexts.org

Predicted Regioselectivity of Elimination Reactions

| Base | Major Product | Minor Product(s) | Governing Principle |

| Sodium Ethoxide (less hindered) | 2,3,5-Trimethyl-2-hexene | 2,3,5-Trimethyl-1-hexene | Zaitsev's Rule |

| Potassium tert-Butoxide (hindered) | 2,3,5-Trimethyl-1-hexene | 2,3,5-Trimethyl-2-hexene | Hofmann's Rule |

Stereoselectivity and Anti-periplanar Geometry Requirements

The E2 reaction mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group (bromine). libretexts.org This means that the hydrogen and bromine atoms must be in the same plane and oriented at a dihedral angle of 180° to each other. This geometric constraint can significantly influence the product distribution, especially in cyclic systems. For an acyclic compound like this compound, rotation around the C-C single bonds allows the necessary anti-periplanar conformation to be achieved for the removal of most β-hydrogens.

The formation of the E or Z isomer of 2,3,5-trimethyl-2-hexene will depend on the relative energies of the transition states leading to each isomer. Generally, the transition state that minimizes steric interactions will be favored, leading to the more stable E-alkene as the major product.

E1cB Reaction Mechanisms (if applicable to this compound class)

The E1cB (Elimination, Unimolecular, Conjugate Base) reaction mechanism is generally not applicable to simple alkyl halides like this compound. This pathway requires the presence of a particularly acidic β-hydrogen, typically adjacent to an electron-withdrawing group (like a carbonyl or nitro group), and a poor leaving group. openstax.org In this compound, the β-hydrogens are not sufficiently acidic, and bromide is a good leaving group, making the E1 and E2 pathways much more favorable.

Competitive Analysis of Substitution versus Elimination Pathways

Primary alkyl halides can undergo both substitution (S(_N)2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the nature of the base/nucleophile and the structure of the alkyl halide.

For this compound, the methyl group at the β-carbon (C2) significantly hinders the backside attack required for an S(_N)2 reaction. This is analogous to the well-documented "neopentyl effect," where β-substitution dramatically slows down the rate of S(_N)2 reactions. libretexts.orgspcmc.ac.in Neopentyl bromide, (CH(_3))(_3)CCH(_2)Br, which has a quaternary β-carbon, is notoriously unreactive in S(_N)2 reactions. libretexts.org While this compound is less hindered than neopentyl bromide, the principle of steric hindrance at the β-position still applies and will disfavor the S(_N)2 pathway.

Consequently, with a strong base, the E2 elimination pathway is expected to be the dominant reaction. Even with a species that is a good nucleophile but a weak base, the S(_N)2 reaction would be exceptionally slow due to steric hindrance.

Expected Reaction Outcomes

| Reagent | Major Pathway | Minor Pathway | Rationale |

| Strong, sterically hindered base (e.g., KOtBu) | E2 | - | Strong base favors elimination; steric hindrance of substrate and base favors E2. |

| Strong, unhindered base/nucleophile (e.g., NaOEt) | E2 | S(_N)2 (very slow) | Strong base favors elimination; S(_N)2 is sterically hindered. |

| Weak base/good nucleophile (e.g., NaI in acetone) | S(_N)2 (very slow) | - | Conditions favor substitution, but steric hindrance makes it very slow. |

Radical Reactions and Free Radical Chain Mechanisms

The synthesis of this compound itself can be achieved through the free-radical bromination of 2,3,5-trimethylhexane (B89830). In the presence of light (hν) or a radical initiator, bromine (Br(_2)) will homolytically cleave to form bromine radicals. These radicals will then abstract a hydrogen atom from the alkane to form the most stable alkyl radical intermediate.

In 2,3,5-trimethylhexane, there are primary, secondary, and tertiary hydrogens. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, the bromine radical will preferentially abstract a tertiary hydrogen. However, this compound is a primary bromide, suggesting that its formation via radical bromination would not be the major product under standard conditions. The major product would be the tertiary bromide, 3-bromo-2,3,5-trimethylhexane. The formation of the primary bromide would be a minor product.

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound can be a handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Involving the Carbon-Bromine Bond

Despite the steric hindrance, primary alkyl bromides can participate in cross-coupling reactions, such as the Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst. organic-chemistry.org The significant steric bulk around the C-Br bond in this compound, particularly the β-methyl group, presents a challenge for such transformations. However, recent advances in catalyst design, including the use of specialized ligands, have enabled the coupling of sterically encumbered alkyl halides. acs.orgacs.org

For instance, cobalt-catalyzed Kumada coupling has been shown to be effective for the arylation of sterically hindered primary alkyl halides, including neopentyl chloride. acs.org This suggests that similar conditions could potentially be applied to this compound for the formation of a new C-C bond at the C1 position.

Potential Kumada Coupling of this compound

| Alkyl Halide | Grignard Reagent | Catalyst System | Product |

| This compound | Phenylmagnesium bromide | Ni(II) or Co(II) with appropriate ligands | 1-Phenyl-2,3,5-trimethylhexane |

Electrochemical Reactivity Studies of Branched Alkyl Bromides

The electrochemical behavior of branched alkyl bromides, such as this compound, is a subject of significant interest in organic electrochemistry. These studies provide insights into reaction mechanisms, including the formation of intermediates and the potential for various coupling and elimination reactions. While specific electrochemical data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous branched alkyl halides.

The electrochemical reduction of alkyl halides is a well-established process that can proceed through different mechanistic pathways. nih.gov For branched alkyl bromides, the reduction typically involves the transfer of an electron to the carbon-bromine (C-Br) bond, leading to its cleavage. This process can be influenced by the structure of the alkyl group, the nature of the electrode material, and the composition of the electrolyte solution.

General Mechanism of Electrochemical Reduction:

The initial step in the electrochemical reduction of a branched alkyl bromide (R-Br) at the cathode is the formation of a radical anion, which then rapidly dissociates into an alkyl radical and a bromide ion.

R-Br + e⁻ → [R-Br]•⁻ → R• + Br⁻

The resulting alkyl radical can then undergo several subsequent reactions:

Further Reduction: The radical can be further reduced to a carbanion. R• + e⁻ → R⁻

Dimerization: Two radicals can couple to form a dimer. 2R• → R-R

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another species in the reaction mixture. R• + H-S → R-H + S•

Disproportionation: Two radicals can react to form an alkane and an alkene.

The specific pathway that predominates depends on factors such as the reduction potential, the stability of the radical and carbanion intermediates, and the reaction conditions. For a sterically hindered branched alkyl bromide like this compound, dimerization might be less favored compared to pathways involving the formation of the corresponding alkane or alkene.

Recent research has explored the use of electrochemistry for cross-electrophile coupling reactions involving alkyl halides. nih.gov These methods leverage the differential electrochemical activation of two different alkyl halides to achieve selective C-C bond formation. nih.gov For instance, a more substituted alkyl halide can be selectively reduced to a carbanion, which then acts as a nucleophile to attack a less substituted alkyl halide. nih.gov

Influence of Structure on Reactivity:

The branching in the alkyl chain of this compound is expected to influence its electrochemical reactivity. The presence of methyl groups near the C-Br bond can sterically hinder the approach of the molecule to the electrode surface and affect the stability of the resulting radical and carbanion intermediates.

Studies on the electrochemical reduction of various alkyl bromides have provided data on their reduction potentials. While specific values for this compound are not available, the following table presents representative data for other branched and unbranched alkyl bromides, which can offer a comparative perspective.

| Alkyl Bromide | Reduction Potential (V vs. SCE) | Reference Electrode |

| tert-Butyl bromide | -2.1 to -2.3 | Saturated Calomel Electrode (SCE) |

| iso-Propyl bromide | -2.2 to -2.4 | Saturated Calomel Electrode (SCE) |

| n-Butyl bromide | -2.3 to -2.5 | Saturated Calomel Electrode (SCE) |

Note: These values are approximate and can vary depending on the experimental conditions such as solvent, supporting electrolyte, and electrode material.

The data suggests that tertiary alkyl bromides, which are structurally similar to the environment of the bromine atom in this compound (a primary bromide attached to a quaternary carbon), are generally easier to reduce than primary alkyl bromides. This is attributed to the greater stability of the resulting tertiary radical and carbanion intermediates.

Heterogeneous Catalysis in Reactions of Branched Alkyl Bromides

Heterogeneous catalysis plays a crucial role in various chemical transformations, including the reactions of branched alkyl bromides. baranlab.org Metal oxides, in particular, have been extensively studied as catalysts for dehydrohalogenation reactions due to their surface acidity and basicity. mdpi.com

Dehydrohalogenation Mechanisms over Metal Oxide Nanoclusters (e.g., Alumina)

The dehydrohalogenation of alkyl halides is a fundamental elimination reaction that leads to the formation of alkenes. While often carried out in solution using strong bases, heterogeneous catalysis using metal oxides like alumina (B75360) (Al₂O₃) offers a viable alternative, particularly in the gas phase. researchgate.net Computational studies have provided significant insights into the mechanisms of these reactions at the molecular level. researchgate.net

Role of Alumina Nanoclusters:

Alumina nanoclusters serve as effective catalysts for dehydrohalogenation due to the presence of both Lewis acidic (undercoordinated Al³⁺ ions) and Lewis basic (O²⁻ ions) sites on their surface. researchgate.net These sites work in concert to facilitate the elimination of hydrogen bromide (HBr) from the alkyl bromide molecule.

Mechanism of Dehydrohalogenation:

Computational studies on the dehydrohalogenation of alkyl halides over alumina nanoclusters suggest a concerted E2-like mechanism. researchgate.net The key steps are as follows:

Adsorption: The alkyl bromide molecule adsorbs onto the alumina surface. The bromine atom interacts with a Lewis acidic aluminum site, while a β-hydrogen atom (a hydrogen atom on the carbon adjacent to the carbon bearing the bromine) interacts with a Lewis basic oxygen site.

Transition State: A cyclic, four-centered transition state is formed involving the Al, O, β-H, and C atoms. In this transition state, the C-H and C-Br bonds are partially broken, while the O-H and Al-Br bonds are partially formed.

Product Formation: The transition state collapses to form the alkene product, which desorbs from the surface, leaving behind HBr adsorbed on the catalyst surface as a hydroxyl group and a surface-bound bromine atom.

This concerted mechanism is generally favored as it avoids the formation of high-energy carbocation intermediates, which would be expected in an E1-type mechanism.

Influence of Alkyl Group Structure:

For a branched alkyl bromide like this compound, the regioselectivity of the dehydrohalogenation reaction becomes an important consideration. The elimination of HBr can potentially lead to the formation of different alkene isomers, depending on which β-hydrogen is abstracted. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. However, the steric hindrance around the β-hydrogens can also play a significant role, sometimes favoring the formation of the less substituted Hofmann product.

In the case of this compound, there are β-hydrogens on the C3 and C1 carbons. Abstraction of a hydrogen from the C3 position would lead to a more substituted alkene, while abstraction from the C1 methyl group is not possible for a β-elimination. The specific product distribution would depend on the precise geometry of the transition state and the steric accessibility of the different β-hydrogens on the alumina surface.

Computational Findings on Activation Barriers:

Computational studies have quantified the activation barriers for the dehydrohalogenation of various alkyl halides over alumina nanoclusters. researchgate.net While specific data for this compound is not available, the following table presents calculated activation energies for the dehydrohalogenation of simpler alkyl halides, which illustrate the general trends.

| Alkyl Halide | Catalyst Model | Activation Energy (kcal/mol) |

| Ethyl chloride | Al₄O₆ cluster | ~30 |

| Ethyl bromide | Al₄O₆ cluster | ~29 |

Source: Adapted from computational studies on alkyl halide dehydrohalogenation. researchgate.netresearchgate.net

The data indicates that the activation barriers for dehydrohalogenation over alumina are significantly lower than for the corresponding gas-phase uncatalyzed reactions, highlighting the catalytic effect of the metal oxide. researchgate.net The similarity in activation energies for ethyl chloride and ethyl bromide suggests that the nature of the halogen has a relatively small effect on the reaction rate in this catalytic system. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Bromo 2,3,5 Trimethylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Bromo-2,3,5-trimethylhexane, offering insights into the proton and carbon environments throughout the molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region, with chemical shifts influenced by the electronegativity of the bromine atom and the steric environment of the branched structure. The bromine atom causes a significant downfield shift for protons on the adjacent carbon (C1). libretexts.org This deshielding effect diminishes with distance from the halogen. libretexts.org

Protons on carbons alpha to the bromine (the -CH₂Br group) are expected to have the largest chemical shift, typically in the range of 3.3-3.7 ppm. pdx.edu Protons on carbons beta and gamma to the bromine will appear further upfield. modgraph.co.ukmodgraph.co.uk The complex branching and presence of multiple methyl groups lead to overlapping signals, but the splitting patterns, governed by the n+1 rule, are crucial for assignment. docbrown.infodocbrown.info For instance, the two protons of the -CH₂Br group will be split by the single proton on C2, appearing as a doublet. The methyl groups will appear as doublets or singlets depending on their position and coupling partners.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton(s) | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H-1 | -CH₂ Br | ~3.4 | Doublet (d) |

| H-2 | -CH (CH₃)- | ~1.8 - 2.2 | Multiplet (m) |

| H-3 | -CH (CH₃)- | ~1.5 - 1.9 | Multiplet (m) |

| H-4 | -CH₂ - | ~1.2 - 1.6 | Multiplet (m) |

| H-5 | -CH (CH₃)₂ | ~1.4 - 1.8 | Multiplet (m) |

| Methyl Protons | C2-CH₃ | ~1.0 | Doublet (d) |

| Methyl Protons | C3-CH₃ | ~0.9 | Doublet (d) |

Note: These are estimated values. Actual spectra may show complex, overlapping multiplets.

¹³C NMR spectroscopy is essential for confirming the carbon backbone of the molecule. sparkl.me Due to the lack of symmetry in this compound, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom. masterorganicchemistry.com

The carbon atom directly bonded to the bromine (C1) will be the most deshielded of the sp³ carbons, with a chemical shift typically in the range of 25-50 ppm. pdx.eduorganicchemistrydata.org The other carbons in the branched alkane structure will resonate in the typical aliphatic region (10-60 ppm). libretexts.orgudel.edu The specific chemical shifts are influenced by branching (the γ-effect) and substitution patterns. organicchemistrydata.org The presence of a bromine atom can sometimes cause slight broadening of the signal for the carbon it is attached to. wordpress.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | C H₂Br | 35 - 45 |

| C-2 | C H(CH₃) | 35 - 45 |

| C-3 | C H(CH₃) | 30 - 40 |

| C-4 | C H₂ | 40 - 50 |

| C-5 | C H(CH₃)₂ | 25 - 35 |

| C-6 | C5-(C H₃)₂ | 20 - 25 |

| C-7 | C3-C H₃ | 15 - 20 |

| C-8 | C2-C H₃ | 15 - 20 |

Note: Assignments for C6-C9 are interchangeable without further data.

To unambiguously assign all proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments are employed. libretexts.orgweebly.com

COSY (Correlation Spectroscopy): A homonuclear H-H COSY experiment would reveal which protons are spin-coupled to each other. youtube.com For example, it would show a cross-peak between the C1-protons and the C2-proton, and between the C2-proton and the C3-proton, confirming the hexane (B92381) chain sequence. It would also connect the methine protons to their respective methyl group protons. scielo.org.mx

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the definitive assignment of each carbon in the skeleton by linking it to its already-assigned proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure by connecting fragments, for instance, showing a correlation from the methyl protons at C2 to the carbon atoms at C1 and C3. scielo.org.mxnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. scispace.com

The IR spectrum of this compound is dominated by absorptions characteristic of an alkyl halide. The most diagnostic feature is the C-Br stretching vibration, which appears in the fingerprint region of the spectrum. docbrown.info

C-Br Stretch: A moderately strong absorption band is expected in the 690-515 cm⁻¹ region, which is characteristic of the carbon-bromine bond in bromoalkanes. orgchemboulder.comuobabylon.edu.iqquora.commissouri.edu

C-H Alkane Stretches: Strong, sharp peaks will be observed just below 3000 cm⁻¹ (typically in the 2850-2975 cm⁻¹ range), corresponding to the C-H stretching vibrations of the sp³ hybridized carbons of the methyl and methylene (B1212753) groups. libretexts.org

C-H Bending Vibrations: The spectrum will also display C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups in the 1470-1350 cm⁻¹ region. docbrown.infolibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 2975 | Strong |

| C-H Bend | CH₂ / CH₃ | 1350 - 1470 | Medium |

| C-H Wag | -CH₂Br | 1150 - 1300 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. amrutpharm.co.ininstructables.com

For this compound, the most telling feature is the presence of two molecular ion peaks of almost equal intensity, separated by two mass units (M+ and M+2). savemyexams.com This is the characteristic isotopic signature of a compound containing a single bromine atom, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes being approximately 50.7% and 49.3%, respectively. docbrown.info

The molecular weight of C₉H₁₉Br is 206.067 g/mol (for ⁷⁹Br) and 208.065 g/mol (for ⁸¹Br). Therefore, the mass spectrum will show molecular ion peaks at m/z 206 and 208. Fragmentation of branched alkanes often occurs at the branching points to form the most stable carbocations. amrutpharm.co.inlibretexts.org The base peak in branched hydrocarbons is often a fragment resulting from such a cleavage, rather than the molecular ion. libretexts.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion | Comments |

|---|---|---|

| 206 / 208 | [C₉H₁₉Br]⁺ | Molecular ion peaks (M⁺, M⁺+2), showing the characteristic 1:1 bromine isotope pattern. docbrown.info |

| 127 | [C₉H₁₉]⁺ | Loss of a bromine radical (•Br). |

| 79 / 81 | [Br]⁺ | Bromine isotope peaks. docbrown.info |

| 57 | [C₄H₉]⁺ | A common fragment for branched alkanes (e.g., tert-butyl cation). savemyexams.com |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromobutane |

| 1-bromo-2-methylpropane |

| 2-bromobutane |

| 2-bromo-2-methylpropane |

| ethanol |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS can distinguish its elemental composition from other molecules that may have the same nominal mass.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion ([M]⁺˙). HRMS can resolve these isotopic peaks, providing further confirmation of the presence of bromine. The theoretically calculated exact masses for the two primary molecular ions of this compound are essential for accurate identification.

Table 1: Theoretical Exact Mass Data for this compound Molecular Ions

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₉H₁₉⁷⁹Br]⁺˙ | ¹²C₉¹H₁₉⁷⁹Br | 206.0670 |

| [C₉H₁₉⁸¹Br]⁺˙ | ¹²C₉¹H₁₉⁸¹Br | 208.0650 |

This high level of mass accuracy allows researchers to confidently confirm the elemental formula C₉H₁₉Br and rule out other potential isobaric interferences.

Fragmentation Patterns in Branched Alkyl Bromides for Structural Insights

In addition to determining the molecular formula, mass spectrometry, particularly when coupled with electron ionization (EI), provides crucial structural information through the analysis of fragmentation patterns. The fragmentation of branched alkanes is often driven by the formation of the most stable carbocations. jove.com For this compound, several key fragmentation pathways are expected:

Loss of Bromine: A common fragmentation for alkyl halides is the cleavage of the carbon-halogen bond. youtube.com This results in the loss of a bromine radical (•Br), producing a C₉H₁₉⁺ carbocation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromine atom is another typical pathway. youtube.comcreative-proteomics.com

Cleavage at Branching Points: The highly branched structure of this compound leads to characteristic cleavages at the methyl-substituted carbons (C2, C3, and C5). Fragmentation at these points generates stable secondary and tertiary carbocations, which often result in the most abundant peaks in the mass spectrum. jove.com The stability of these carbocations makes the molecular ion peak for highly branched alkanes often weak or absent. jove.com

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 206/208 | [C₉H₁₉Br]⁺˙ | Molecular Ion ([M]⁺˙) |

| 127 | [C₉H₁₉]⁺ | Loss of •Br from the molecular ion |

| 113 | [C₈H₁₇]⁺ | Cleavage at C2-C3 bond with loss of •CH₂Br |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 bond |

| 57 | [C₄H₉]⁺ | Cleavage at C5-C6 bond (tert-butyl cation) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. It is particularly useful for assessing the purity of a this compound sample and for distinguishing it from its structural isomers. ijddr.in

In GC, the sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. Generally, less branched isomers have higher boiling points and thus longer retention times. After separation by the GC, the individual components enter the mass spectrometer for detection and identification based on their mass spectra.

This technique can effectively separate this compound from other brominated nonanes that may be present as impurities from the synthesis process.

Table 3: Potential Structural Isomers of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₁₉Br | 207.15 |

| 1-Bromo-2,2,5-trimethylhexane | C₉H₁₉Br | 207.15 |

| 1-Bromo-3,5,5-trimethylhexane | C₉H₁₉Br | 207.15 |

| 1-Bromononane | C₉H₁₉Br | 207.15 |

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. openstax.org Since this compound is likely a liquid at room temperature, direct analysis by X-ray crystallography is not feasible.

To obtain its solid-state structure, it would first need to be converted into a suitable crystalline derivative. acs.orgacs.org This can be a challenging process but, if successful, the resulting crystal can be analyzed using an X-ray diffractometer. openstax.orgbc.edu The diffraction pattern produced by the interaction of X-rays with the crystal lattice is then used to construct a detailed three-dimensional model of the molecule. openstax.org

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The structure of this compound contains three chiral centers at carbons C2, C3, and C5. The presence of 'n' chiral centers means there can be up to 2ⁿ stereoisomers. For this compound, this results in 2³ = 8 possible stereoisomers (four pairs of enantiomers).

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. chromatographyonline.comup.pt Assessing the enantiomeric purity is crucial in fields like pharmaceutical development, as different enantiomers of a molecule can have vastly different biological activities. The separation of branched alkyl chains can be achieved through techniques like chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govresearchgate.net

Table 4: Stereoisomers of this compound

| Carbon 2 Configuration | Carbon 3 Configuration | Carbon 5 Configuration |

| R | R | R |

| S | S | S |

| R | R | S |

| S | S | R |

| R | S | R |

| S | R | S |

| R | S | S |

| S | R | R |

Computational Analyses of this compound Remain a Niche Area of Research

While general principles of computational chemistry provide a framework for how such studies could be conducted, the absence of published research on this compound means that any attempt to provide specific data tables or detailed findings would be speculative and not based on established scientific inquiry.

For context, computational chemistry and theoretical investigations are powerful tools for understanding the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate the electronic structure of molecules, from which properties like energetic stability of different spatial arrangements (conformers) and the energy required to break specific chemical bonds, such as the carbon-bromine bond, can be derived.

Molecular dynamics simulations offer a way to observe the motion of atoms in a molecule over time, providing insights into its conformational landscape and flexibility. Furthermore, computational modeling can be used to predict the likely outcomes of chemical reactions, including which atoms will be involved (regioselectivity) and the three-dimensional arrangement of the resulting products (stereoselectivity).

Although these techniques are widely applied across chemical research, it appears that this compound has not yet been a specific target of such in-depth computational studies. The reasons for this could include its relatively niche status or a lack of specific application that would necessitate such a detailed theoretical examination.

Future research may yet explore the computational and theoretical aspects of this compound, at which point a detailed and data-rich article as outlined could be composed. Until then, the scientific community awaits focused research to illuminate the specific computational characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2,3,5 Trimethylhexane

Reaction Pathway Modeling and Prediction

Theoretical Analysis of Catalytic Effects on Reaction Kinetics and Selectivity

The reaction kinetics and selectivity of 1-Bromo-2,3,5-trimethylhexane in nucleophilic substitution (SN2) and elimination (E2) reactions are significantly influenced by the presence of catalysts. nih.govijrpr.com Theoretical and computational models are instrumental in elucidating the mechanisms through which catalysts alter reaction pathways and energy barriers, thereby affecting both the rate of reaction and the distribution of products. rsc.orgnih.gov

Computational studies, typically employing Density Functional Theory (DFT), can model the transition states of both SN2 and E2 reactions for this compound in the presence of various catalysts. nih.gov For instance, in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the nucleophile's reactivity is enhanced, which can be computationally modeled to predict a lower activation energy for the SN2 pathway. The catalyst facilitates the transport of the nucleophile to the organic phase where the substrate is located, thereby increasing the frequency of effective collisions.

Lewis acid catalysts, on the other hand, can coordinate with the bromine atom of this compound. This interaction polarizes the C-Br bond, making the carbon atom more electrophilic and the bromide a better leaving group. unacademy.com Quantum mechanical calculations can quantify the extent of this polarization and the resulting stabilization of the transition state, which generally accelerates both SN2 and E2 reactions. However, the degree of acceleration can differ for each pathway, thus altering the selectivity.

The steric hindrance at the α-carbon of this compound, due to the methyl groups, already favors the E2 pathway. researchgate.net A bulky, non-nucleophilic base is often used to further promote elimination. Computational models can simulate the interaction of different base-catalyst systems with the substrate to predict the most effective combination for maximizing the yield of the elimination product. These models can also predict the regioselectivity of the elimination, determining the favored formation of the Zaitsev or Hofmann product.

The following interactive table presents hypothetical data from a theoretical study on the catalytic effects on the reaction of this compound with a generic nucleophile/base, illustrating the impact on reaction rate constants and product selectivity.

Interactive Data Table: Theoretical Catalytic Effects on this compound Reactions

| Catalyst | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (M⁻¹s⁻¹) | Predicted Product Selectivity (%) |

| None | SN2 | 25.8 | 1.2 x 10⁻⁵ | 30 |

| None | E2 | 24.5 | 3.5 x 10⁻⁵ | 70 |

| Quaternary Ammonium Salt | SN2 | 22.1 | 8.9 x 10⁻⁴ | 55 |

| Quaternary Ammonium Salt | E2 | 23.9 | 5.1 x 10⁻⁵ | 45 |

| Lewis Acid (e.g., ZnCl₂) | SN2 | 23.5 | 9.8 x 10⁻⁵ | 25 |

| Lewis Acid (e.g., ZnCl₂) | E2 | 21.8 | 1.5 x 10⁻³ | 75 |

Development of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov The development of a robust QSRR model for haloalkanes, including this compound, can provide a predictive tool for estimating reaction rates without the need for extensive experimental or high-level computational studies. researchgate.netnih.gov

The initial step in developing a QSRR model is the selection of a training set of molecules with known reactivity data. For this purpose, a series of structurally diverse alkyl bromides would be chosen. The next step involves the calculation of a wide range of molecular descriptors for each compound in the training set. These descriptors are numerical representations of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like partial atomic charges, HOMO/LUMO energies, and dipole moments.

For this compound and other alkyl bromides, key descriptors would likely include those that quantify steric hindrance (e.g., Taft's steric parameter, Es), electronic effects (e.g., Hammett constants for substituents), and properties of the C-Br bond (e.g., bond length, bond dissociation energy).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build a mathematical equation that links a selection of the most relevant descriptors to the observed reactivity (e.g., the logarithm of the reaction rate constant, log(k)). nih.govchemrxiv.org The predictive power of the resulting QSRR model is then evaluated through internal and external validation techniques.

Below is an interactive table presenting hypothetical data for the development of a QSRR model for a series of alkyl bromides.

Interactive Data Table: Hypothetical Data for QSRR Model Development

| Compound | log(k) (Experimental) | Steric Descriptor (E_s) | Electronic Descriptor (σ*) | C-Br Bond Length (Å) | log(k) (Predicted by QSRR) |

| 1-Bromopropane | -3.5 | -0.36 | 0.00 | 1.945 | -3.6 |

| 2-Bromobutane | -4.8 | -1.13 | -0.05 | 1.958 | -4.7 |

| 1-Bromo-2-methylpropane | -4.2 | -0.93 | -0.02 | 1.949 | -4.1 |

| 1-Bromo-2,2-dimethylpropane | -5.9 | -1.74 | -0.10 | 1.965 | -5.8 |

| This compound | -5.3 | -1.52 | -0.08 | 1.962 | -5.4 |

This hypothetical model would allow for the rapid estimation of the reactivity of other, unstudied alkyl bromides based solely on their calculated molecular descriptors.

Synthetic Utility and Advanced Applications of 1 Bromo 2,3,5 Trimethylhexane

Role as a Key Intermediate in Complex Molecular Synthesis

1-Bromo-2,3,5-trimethylhexane, a structurally intricate primary alkyl bromide, serves as a valuable intermediate in the synthesis of complex organic molecules. Its highly branched and sterically hindered nature presents both challenges and opportunities in synthetic chemistry, allowing for the construction of unique molecular architectures.

Precursor for Highly Branched Alcohol Derivatives via Nucleophilic Substitution

The conversion of this compound to highly branched alcohol derivatives is primarily achieved through nucleophilic substitution reactions. Due to its structure as a primary alkyl halide, the S(_N)2 mechanism is the expected pathway. However, the significant steric hindrance at the β-position, akin to that in neopentyl halides, dramatically reduces the reaction rate. nih.govstackexchange.com The bulky trimethyl arrangement shields the electrophilic carbon from backside attack by a nucleophile. baranlab.org

This steric impediment means that direct substitution with common nucleophiles like hydroxide ions requires forcing conditions and often results in very slow reaction rates. youtube.com For instance, the S(_N)2 reaction of neopentyl bromide is famously slow, estimated to be about 3 million times slower than that of methyl bromide. baranlab.orgic.ac.uk While the direct S(_N)2 reaction is sluggish, alternative strategies can be employed. Under conditions that favor S(_N)1 reactions, such as solvolysis in a polar protic solvent with heating, carbocation intermediates can be formed. youtube.com However, the initially formed primary carbocation is highly unstable and prone to rearrangement, typically via a 1,2-methyl shift, to form a more stable tertiary carbocation before nucleophilic attack. This rearrangement leads to a different constitutional isomer of the desired alcohol. youtube.comyoutube.com

| Reaction Type | Substrate Analogue | Nucleophile | Conditions | Relative Rate | Product Characteristics |

| S(_N)2 | Neopentyl Bromide | Strong (e.g., OH⁻) | Aprotic Solvent | Extremely Slow | Direct substitution product, configuration inversion |

| S(_N)1 | Neopentyl Bromide | Weak (e.g., H₂O) | Protic Solvent, Heat | Slow | Rearranged alcohol product |

Building Block for α-Branched Amines via Organometallic Mannich Reactions

This compound can be utilized as a building block for the synthesis of α-branched amines through the formation of an organometallic intermediate, followed by a Mannich-type reaction. The first step involves the conversion of the alkyl bromide into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent. sigmaaldrich.com The formation of Grignard reagents from sterically hindered primary alkyl halides is feasible. nih.gov

This Grignard reagent, (2,3,5-trimethylhexyl)magnesium bromide, acts as a potent carbon-based nucleophile. youtube.com It can then be added to an imine or an iminium ion, which is a key step in the Mannich reaction. This addition results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a highly substituted α-branched amine. youtube.com The steric bulk of the Grignard reagent can influence the diastereoselectivity of the addition to chiral imines.

Integration into Multicomponent Reaction Sequences for Complex Molecule Assembly

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid assembly of complex molecules from three or more starting materials. researchgate.netosti.gov While the direct participation of alkyl halides in these reactions is not standard, they can be incorporated by first converting them into one of the required functional groups.

For instance, this compound can be transformed into a corresponding carboxylic acid via its Grignard reagent followed by reaction with carbon dioxide. This highly branched carboxylic acid can then serve as the acid component in a Passerini or Ugi reaction. baranlab.org The significant steric hindrance of the alkyl group may influence the reaction kinetics and the stereochemical outcome of these MCRs. researchgate.net The bulky nature of the resulting side chain can be a desirable feature for creating specific molecular conformations or for modulating the biological activity of the final product.

Applications in Materials Science Research

The unique branched structure of this compound also makes it a precursor of interest in the field of materials science, where the incorporation of bulky, non-polar side chains can significantly influence the properties of polymers and other functional materials.

Monomer or Initiator in the Synthesis of Specialty Polymers (e.g., Controlled Radical Polymerization)

In the realm of polymer synthesis, this compound can function as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). acs.orgacs.org ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. ic.ac.uk The process is initiated by an alkyl halide in the presence of a transition metal catalyst.

The structure of the initiator determines the end group of the polymer chain. ic.ac.uk By using this compound as an initiator, a bulky and highly branched 2,3,5-trimethylhexyl group is introduced at one end of the polymer chain. This bulky group can influence the polymer's properties, such as its solubility, thermal stability, and self-assembly behavior. The efficiency of initiation in ATRP is dependent on the structure of the alkyl halide, and while primary halides are generally effective, steric hindrance can affect the rate of activation. acs.org

Precursor for the Development of Advanced Functional Materials

The incorporation of bulky and non-polar alkyl side chains can significantly alter the physical properties of functional materials. nih.gov By using this compound as a precursor, the 2,3,5-trimethylhexyl moiety can be introduced into various material backbones. This can lead to:

Enhanced Solubility: The presence of large, branched alkyl groups can disrupt intermolecular packing and increase the free volume, thereby improving the solubility of otherwise rigid materials in organic solvents.

Modified Thermal Properties: Bulky side chains can influence the glass transition temperature (Tg) and thermal stability of polymers. nih.gov

Tailored Dielectric Properties: The introduction of non-polar side chains can lower the dielectric constant of a material, which is advantageous for applications in microelectronics.

Control of Morphology: In conjugated polymers used in organic electronics, the size and shape of the side chains play a crucial role in determining the thin-film morphology and, consequently, the device performance.

| Property | Influence of Bulky Alkyl Side Chains | Potential Application |

| Solubility | Increased in organic solvents | Improved processability of materials |

| Glass Transition Temperature (Tg) | Can be lowered or raised depending on chain flexibility | Tuning of mechanical properties |

| Dielectric Constant | Lowered | Low-k dielectric materials in electronics |

| Morphology | Disruption of packing, increased amorphous character | Control over optoelectronic properties |

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite its defined chemical structure, "this compound" is a compound with a notable absence of detailed research in the public scientific domain. Extensive searches of scholarly articles, patent databases, and chemical repositories have yielded minimal information regarding its specific applications in advanced chemical synthesis. Consequently, a detailed exploration of its synthetic utility and advanced applications, particularly in the realms of medicinal chemistry and biochemical research, cannot be provided at this time.

The specific areas of interest, namely its derivatization for pharmacologically relevant scaffolds and its use as a chemical probe, appear to be uncharted territory in published scientific literature. While the foundational properties of this bromoalkane can be inferred from general organic chemistry principles, specific, evidence-based research findings on its role in the synthesis of drug-like molecular intermediates or its application in biochemical assays and enzyme mechanism studies are not available.

Chemical vendor listings confirm the commercial availability of this compound, indicating its potential use in niche research or as a building block in proprietary synthetic pathways. However, the outcomes of such research, if any, have not been disseminated in publicly accessible formats. The lack of published data prevents a thorough and scientifically accurate discussion on the topics outlined.

Further investigation into the isomers of this compound, such as 1-Bromo-2,2,5-trimethylhexane and 1-Bromo-3,5,5-trimethylhexane, reveals a similar landscape of limited publicly available research on their specific advanced applications. While these related compounds are also commercially available, their detailed synthetic utilities beyond basic organic reactions are not well-documented in scientific literature.

Environmental Disposition and Transformation Pathways of Branched Bromoalkanes

Biodegradation Studies

Biodegradation is a primary mechanism for the environmental breakdown of many organic compounds, including halogenated alkanes. The structural complexity of 1-Bromo-2,3,5-trimethylhexane, specifically its branched nature, is expected to significantly influence its susceptibility to microbial degradation.

The microbial degradation of alkanes typically commences with an oxidation step, catalyzed by oxygenase enzymes, to introduce a hydroxyl group, forming an alcohol. For bromoalkanes, a key step is the cleavage of the carbon-bromine bond, which can be accomplished by dehalogenase enzymes.

For a branched bromoalkane like this compound, the likely initial point of microbial attack would be either the terminal methyl group (monoterminal oxidation) or a sub-terminal carbon atom. Aerobic degradation pathways are generally initiated by monooxygenase enzymes, such as those from the AlkB family or cytochrome P450s, which hydroxylate the alkane. nih.govhw.ac.uk This would result in the formation of a primary alcohol, 2,3,5-trimethylhexan-1-ol, following dehalogenation.

The dehalogenation itself can proceed via hydrolytic or oxidative mechanisms. Hydrolytic dehalogenases replace the bromine atom with a hydroxyl group from water, yielding the corresponding alcohol and a bromide ion. This is a common pathway for the detoxification of halogenated compounds.

Following initial oxidation and dehalogenation, the resulting alcohol would likely be further oxidized to an aldehyde and then a carboxylic acid (2,3,5-trimethylhexanoic acid). This fatty acid could then potentially enter the β-oxidation pathway for further breakdown, although the methyl branches may present steric hindrance to the enzymes involved, potentially slowing down the process or requiring alternative metabolic routes. researchgate.netnih.gov

Given the lack of specific studies on this compound, the identification of its metabolites is speculative. However, based on the degradation of other branched alkanes and bromoalkanes, a plausible pathway and potential metabolites are outlined below.

Table 1: Postulated Aerobic Biodegradation Pathway and Metabolites of this compound

| Step | Proposed Reaction | Enzyme Class (Example) | Potential Metabolite |

| 1 | Hydrolytic Dehalogenation | Dehalogenase | 2,3,5-trimethylhexan-1-ol |

| 2 | Oxidation of Alcohol | Alcohol Dehydrogenase | 2,3,5-trimethylhexanal |

| 3 | Oxidation of Aldehyde | Aldehyde Dehydrogenase | 2,3,5-trimethylhexanoic acid |

| 4 | Beta-oxidation (iterative) | Acyl-CoA Synthetase, etc. | Shorter-chain fatty acids, Acetyl-CoA |

This table presents a hypothetical degradation pathway based on known microbial metabolism of similar compounds.

The biodegradability of this compound in natural environments is subject to a range of influencing factors.

Structural Factors:

Branching: The presence and position of methyl groups in the hexane (B92381) chain are significant deterrents to rapid biodegradation. researchgate.netnih.gov Increased branching can hinder the binding of the substrate to degradative enzymes and may block the typical β-oxidation pathway. nih.gov The tertiary carbon at position 3 and the quaternary carbon at position 2 in the parent hexane structure could be particularly recalcitrant to microbial attack.

Carbon-Halogen Bond: The C-Br bond is generally more susceptible to cleavage than a C-Cl bond, suggesting that dehalogenation may not be the rate-limiting step compared to the degradation of the branched alkyl chain.

Environmental Factors:

Oxygen Availability: Aerobic conditions are generally more favorable for the initial oxidation of alkanes. researchgate.net In anaerobic environments, degradation is possible but typically occurs at a much slower rate and proceeds through different mechanisms, such as addition to fumarate. nih.gov

Microbial Community: The presence of microbial populations adapted to degrading hydrocarbons and halogenated compounds is crucial. Environments with a history of contamination may harbor such communities. mdpi.com

Nutrient Availability: The availability of other essential nutrients, such as nitrogen and phosphorus, can limit microbial growth and, consequently, the rate of biodegradation.

Temperature and pH: These parameters affect microbial activity, with optimal conditions varying depending on the specific microbial species involved.

Bioavailability: As a relatively non-polar molecule, this compound is expected to have low water solubility and a tendency to sorb to organic matter in soil and sediment, which can reduce its availability to microorganisms. researchgate.net

Bioaccumulation Potential and Environmental Partitioning

The bioaccumulation potential of a chemical compound refers to its ability to be absorbed by an organism and accumulate in its tissues at a concentration higher than in the surrounding environment. This process is intrinsically linked to the compound's partitioning behavior, which describes how it distributes itself between different environmental compartments such as water, soil, air, and biota. Key indicators used to predict this behavior include the octanol-water partition coefficient (Kow), the bioconcentration factor (BCF), and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Octanol-Water Partition Coefficient (Kow): This parameter measures the ratio of a chemical's concentration in an octanol (B41247) phase to its concentration in a water phase at equilibrium. A high log Kow value generally suggests a greater potential for a substance to associate with lipids and bioaccumulate in organisms.

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to concentrate in aquatic organisms from the water. It is the ratio of the chemical concentration in an organism to the concentration in the water. It is a critical value for assessing bioaccumulation risk.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates a chemical's tendency to adsorb to soil and sediment organic matter. A high Koc value suggests the compound is more likely to be found in soil and sediment rather than in water, affecting its mobility and bioavailability.

Research Findings for this compound: No experimentally determined values for the Kow, BCF, or Koc of this compound are available in published scientific literature. While computational models can predict these values for related isomers, no specific, validated data for this compound exists. chemeo.comnih.gov Without experimental data, a definitive assessment of its environmental partitioning and bioaccumulation potential cannot be made.

Table 1: Environmental Partitioning and Bioaccumulation Data for this compound No experimentally determined data is currently available.

| Parameter | Value | Method |

|---|---|---|

| Log Kow | Data Not Available | - |

| Bioconcentration Factor (BCF) | Data Not Available | - |

Environmental Monitoring and Detection Methodologies for Trace Analysis

Effective environmental monitoring requires robust analytical methodologies capable of detecting and quantifying trace levels (parts per billion or lower) of specific chemical compounds in complex matrices like water, soil, air, and biological tissues. For halogenated organic compounds such as branched bromoalkanes, the standard analytical approach typically involves sample extraction, cleanup, and instrumental analysis.

Commonly employed techniques for such compounds would likely include:

Gas Chromatography (GC): Used to separate the target compound from other substances in the sample.

Mass Spectrometry (MS): Used as a detector following GC, providing highly sensitive and specific identification and quantification of the compound based on its mass-to-charge ratio and fragmentation pattern.

The development of a specific methodology would require the acquisition of an analytical standard for this compound to determine its retention time, mass spectrum, and to create calibration curves for accurate quantification.

Research Findings for this compound: A search of scientific and environmental monitoring literature reveals no specific methods developed or validated for the trace analysis of this compound in any environmental matrix. osti.govnih.gov While general methods for brominated hydrocarbons exist, a dedicated and optimized protocol for this particular branched bromoalkane has not been published. osti.gov

Table 2: Detection and Monitoring Methodologies for this compound No specific methodologies have been published.

| Analytical Technique | Matrix (e.g., Water, Soil) | Limit of Detection (LOD) |

|---|---|---|

| Data Not Available | - | - |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Derivatization

Future research will undoubtedly prioritize the development of environmentally benign methods for the synthesis and subsequent derivatization of 1-Bromo-2,3,5-trimethylhexane. Traditional bromination methods often rely on harsh reagents and produce significant waste. Green chemistry offers a more sustainable paradigm.

Key research avenues in this area will likely include:

Photocatalytic Bromination: Visible-light-mediated photocatalysis has emerged as a powerful tool for C-H functionalization. Future studies could explore the use of organic dyes or semiconductor-based photocatalysts for the selective bromination of 2,3,5-trimethylhexane (B89830), potentially offering higher yields and selectivity under mild conditions.

Biocatalytic Approaches: The use of enzymes, such as halogenases, could provide a highly selective and environmentally friendly route to this compound. Research in this area would involve identifying or engineering enzymes capable of acting on this specific branched alkane substrate.

Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic solvents is a cornerstone of green chemistry. Investigating solid-state reactions or reactions in aqueous media for both the synthesis and derivatization of this compound will be a critical step towards more sustainable processes.

Atom-Economical Reagents: The use of reagents that maximize the incorporation of atoms from the reactants into the final product is essential. Research into catalytic systems that utilize greener bromine sources, such as hydrogen bromide with an oxidant like hydrogen peroxide, will be a key focus.

| Green Synthesis Approach | Potential Advantages | Research Focus |

| Photocatalytic Bromination | Mild reaction conditions, high selectivity, use of renewable energy. | Development of efficient photocatalysts for branched alkanes. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; biodegradable catalysts. | Enzyme discovery and engineering for alkane functionalization. |

| Solvent-Free/Aqueous Reactions | Reduced solvent waste, improved safety profile. | Design of reaction conditions for non-polar substrates in polar media. |

| Atom-Economical Reagents | Minimized waste, increased efficiency. | Catalytic systems using sustainable bromine sources. |

Advancements in Stereoselective Transformations and Chiral Pool Applications

The structure of this compound contains multiple stereocenters, making it a valuable target for research in stereoselective synthesis. The development of methods to control the stereochemical outcome of its synthesis and subsequent reactions is a significant area for future exploration.

Emerging research will likely concentrate on:

Asymmetric Bromination: Designing chiral catalysts that can direct the bromination of prochiral C-H bonds in 2,3,5-trimethylhexane to yield specific stereoisomers of the target compound is a formidable but important challenge.

Chiral Pool Synthesis: Given its chiral nature, this compound could potentially be synthesized from naturally occurring chiral precursors, such as terpenes. This "chiral pool" approach offers an efficient way to access enantiomerically pure forms of the compound.

Stereospecific Derivatization: Future work will focus on the development of stereospecific reactions where the chirality of this compound is transferred to the product. This includes nucleophilic substitution and coupling reactions that proceed with a defined stereochemical outcome (e.g., inversion or retention of configuration).

Design of Novel Catalytic Systems for Highly Selective Reactions

The development of new catalytic systems will be paramount to unlocking the full synthetic potential of this compound. The focus will be on achieving high levels of chemo-, regio-, and stereoselectivity in its synthesis and derivatization.

Future research in this domain could involve:

Site-Selective C-H Functionalization: A major goal will be the development of catalysts that can selectively functionalize other C-H bonds in the this compound molecule, allowing for the introduction of new functional groups at specific positions.

Advanced Cross-Coupling Catalysts: While standard cross-coupling reactions are well-established, there is a need for catalysts that are effective for sterically hindered substrates like this compound. Research into new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) complexes for palladium- and nickel-catalyzed cross-coupling reactions will be crucial.

Dual Catalysis Systems: The integration of two different catalytic cycles in a single pot can enable novel transformations. Future work might explore dual catalytic systems, for example, combining photocatalysis with transition metal catalysis, for the derivatization of this compound.

| Catalytic System | Target Selectivity | Potential Application |

| Chiral Transition Metal Complexes | Enantioselectivity | Asymmetric synthesis of this compound derivatives. |

| Shape-Selective Zeolites | Regioselectivity | Directed bromination of specific C-H bonds in the parent alkane. |

| N-Heterocyclic Carbene Catalysts | Chemoselectivity | Efficient cross-coupling reactions with sterically demanding substrates. |

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work will be a driving force in advancing the chemistry of this compound. In silico studies can provide valuable insights that guide experimental design, saving time and resources.

Key areas for this integrated approach include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. This understanding can then be used to optimize reaction conditions and catalyst design.

Predictive Catalyst Design: Computational screening of potential catalysts for specific transformations can identify promising candidates for experimental validation. This is particularly relevant for the development of catalysts for stereoselective and site-selective reactions.

Spectroscopic Analysis and Structural Confirmation: Computational prediction of spectroscopic data (e.g., NMR, IR) can aid in the characterization and structural confirmation of new derivatives of this compound.

Exploration of Undiscovered Synthetic Applications and Derivatization Pathways

Beyond its role as a simple alkyl halide, this compound holds the potential to be a versatile building block in organic synthesis. Future research will focus on uncovering new synthetic applications and derivatization pathways.

Promising avenues for exploration include:

Synthesis of Novel Scaffolds: The unique branched and chiral structure of this compound makes it an interesting starting material for the synthesis of novel molecular scaffolds that may have applications in medicinal chemistry and materials science.

Radical-Mediated Reactions: The C-Br bond can be homolytically cleaved to generate an alkyl radical. Exploring the reactivity of this radical in addition and cyclization reactions could lead to the discovery of new synthetic methodologies.

Flow Chemistry Applications: The use of continuous flow reactors for the synthesis and derivatization of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or fast reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.